ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate
Description
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a sulfur-containing indole derivative characterized by a thioether linkage between the 3-position of a 2-methylindole moiety and an ethyl acetate group. Indole derivatives are privileged scaffolds in drug discovery due to their prevalence in bioactive molecules, such as antitumor agents and enzyme inhibitors .
Properties
IUPAC Name |
ethyl 2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-3-16-12(15)8-17-13-9(2)14-11-7-5-4-6-10(11)13/h4-7,14H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBGVTWDRSJBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344301 | |
| Record name | ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93187-78-1 | |
| Record name | ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiolation of 2-Methylindole Derivatives
A common route involves the following:
- Starting Materials: 2-methyl-1H-indole or ethyl 2-methylindole-3-carboxylate
- Thiolation: Reaction of the indole derivative with a thiolating agent such as thiourea or thioacetic acid to introduce the thio group at the 3-position.
- Esterification: Subsequent esterification with ethanol or ethyl chloroacetate under alkaline conditions (e.g., NaOH in methanol) to form the this compound.
This method benefits from mild reaction conditions and good selectivity for the 3-position substitution.
Alkylation of Ethyl Indole-2-Carboxylate with Thiolating Agents
According to a procedure reported for related indole derivatives:
- Reaction Conditions: Ethyl indole-2-carboxylate is treated with aqueous potassium hydroxide in acetone at room temperature, followed by addition of an alkylating agent such as ethyl chloroacetate or a thiol derivative.
- Reaction Time: Typically 2 to 8 hours with stirring.
- Workup: Solvent removal, aqueous extraction, and purification by column chromatography (ethyl acetate/hexane mixtures).
- Outcome: Formation of thioether-substituted ethyl esters with moderate to good yields.
Formylation and Subsequent Thiolation Strategy
An alternative approach involves:
- Formylation of Ethyl Indole-2-Carboxylate: Using Vilsmeier-Haack conditions (POCl3/DMF) to introduce a formyl group at the 3-position of ethyl indole-2-carboxylate.
- Thiolation: Reaction of the formylated intermediate with thiolating agents such as thiourea or thioacetic acid to form the thioether linkage.
- Esterification: Final esterification with ethanol to yield the target compound.
This approach allows for structural diversification and is useful for synthesizing analogues with additional functional groups.
Representative Experimental Procedure
Reaction Optimization and Analytical Data
- Stoichiometry: Slight excess of alkylating agent (1.1 equivalents) improves conversion.
- Temperature: Room temperature (20–25 °C) is sufficient; higher temperatures may cause side reactions.
- Solvent: Acetone is preferred for its polarity and ability to dissolve both reactants.
- Base: Aqueous KOH effectively generates the nucleophilic indole species.
- Purification: Silica gel chromatography with ethyl acetate/hexane mixtures provides pure product.
- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of indole with ethyl chloroacetate | 2-Methyl-1H-indole | KOH, acetone, ethyl chloroacetate | RT, 2-8 h | Simple, mild, good yield | Requires purification |
| Formylation + thiolation | Ethyl indole-2-carboxylate | POCl3/DMF (formylation), thiourea/thioacetic acid | RT to reflux | Allows functionalization | Multi-step, sensitive reagents |
| Direct thiolation with thioacetic acid | 2-Methylindole | Thioacetic acid, base | Mild heating | Direct introduction of thioester | Possible side reactions |
Research Findings and Applications
- The alkylation/thiolation method provides a straightforward route to this compound with good selectivity and yields around 70–85%.
- Formylation followed by thiolation enables synthesis of analogues with additional functional groups, useful for drug discovery and biochemical studies.
- The compound's synthesis is amenable to scale-up with optimization of stoichiometry and reaction time, facilitating industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring system is known to bind to multiple receptors, influencing cellular pathways and processes. The thioether and ester groups may also play a role in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Insights :
- Thioether vs.
- 2-Methylindole vs. Unsubstituted Indole : The 2-methyl group could sterically hinder interactions at the indole core, altering binding affinities in biological systems .
- Electron-Deficient vs. Electron-Rich Groups : Derivatives like the nitrobenzoyl-substituted indole () exhibit strong electron-withdrawing effects, whereas the target compound’s thioether is electron-rich, possibly influencing reactivity in further functionalization .
Key Insights :
- The target compound’s synthesis likely parallels methods in , utilizing a nucleophilic substitution between 2-methylindole-3-thiol and ethyl chloroacetate under basic conditions.
- Multicomponent reactions (e.g., ) offer efficient routes for complex indole derivatives but may require optimization for regioselectivity .
Table 3: Comparative Properties
Key Insights :
- Solubility : Thioether-containing compounds (e.g., ) may exhibit lower aqueous solubility than oxygen analogs, necessitating formulation adjustments for pharmacological applications .
- Safety : Indole derivatives often require standard laboratory precautions (e.g., gloves, eye protection), though GHS classifications vary .
Biological Activity
Ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate is a compound derived from indole, a well-known structure in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-methylindole with ethyl chloroacetate in the presence of a base. This method allows for the introduction of the thioether functional group, which is crucial for enhancing the compound's biological activity.
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. A study reported that various indole derivatives demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MICs) in the range of 5 to 10 μg/ml .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| This compound | 5 | S. aureus |
| Other Indole Derivatives | 10 | E. coli |
2. Anticancer Activity
Indole derivatives are also recognized for their anticancer potential. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies revealed that it could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 20 μM .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HCT116 | 15 | Cell cycle arrest |
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is critical in conditions like arthritis and other chronic inflammatory diseases. In vitro assays indicated that this compound inhibited TNF-alpha secretion in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various indole derivatives, this compound was found to be one of the most potent compounds against S. aureus. The study highlighted its potential use as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Another research project explored the anticancer properties of this compound against different cancer cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving both apoptosis and cell cycle inhibition being elucidated through flow cytometry and caspase activity assays.
Q & A
Q. What are the established synthetic routes for ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate?
Methodological Answer: The synthesis typically involves thioether bond formation between 2-methylindole derivatives and activated acetic acid esters. A common approach includes:
- Thiolation of 2-methylindole : Reacting 2-methylindole with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to generate the indole-3-thiol intermediate.
- Esterification : Coupling the thiol intermediate with ethyl bromoacetate or chloroacetate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone.
- Optimization : Reaction temperatures (40–80°C) and extended reaction times (12–24 hrs) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Example Reaction Conditions:
| Step | Reagents/Conditions | Solvent | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea, H₂SO₄ | EtOH | 6 | 65 |
| 2 | Ethyl bromoacetate, K₂CO₃ | Acetone | 18 | 78 |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include the indole NH (~10–12 ppm), methyl groups (2.1–2.5 ppm), and thioether-linked CH₂ (3.8–4.2 ppm). Ethyl ester protons appear as a triplet (1.2–1.4 ppm) and quartet (4.1–4.3 ppm) .
- FT-IR : Stretching vibrations for C=O (ester, ~1740 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) confirm functional groups.
- X-ray Crystallography :
Example Crystallographic Data (Hypothetical):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 7.12, 8.94, 12.05 |
| Bond length (C-S) | 1.82 Å |
| Dihedral angle | 3.7° |
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound?
Methodological Answer:
- Crystallization Difficulty : The compound’s flexibility (ester and thioether groups) reduces crystal quality. Slow evaporation from dichloromethane/hexane mixtures improves lattice formation.
- Data Collection : High-resolution synchrotron radiation (e.g., λ = 0.7 Å) mitigates weak diffraction. SHELXL refinement with anisotropic displacement parameters for non-H atoms enhances accuracy .
- Disorder Modeling : Partial occupancy of the ethyl ester group may require TLS (Translation-Libration-Screw) refinement to account for dynamic disorder .
Q. How does the thioether moiety influence biological activity compared to oxygen analogs?
Methodological Answer:
- Comparative SAR Studies :
- Replace the thioether (-S-) with ether (-O-) and analyze activity (e.g., enzyme inhibition, cytotoxicity). Thioethers often enhance lipophilicity (logP ↑) and membrane permeability.
- Case Study : In Arp2/3 complex inhibitors, the 2-methylindole-thioether moiety (similar to CK-666) shows stronger binding (IC₅₀ ~10 µM) than oxygen analogs due to sulfur’s polarizability and van der Waals interactions .
- Metabolic Stability : Thioethers resist oxidative degradation compared to ethers, prolonging half-life in vitro (e.g., microsomal assays: t₁/₂ increased by 2–3×) .
Biological Data Comparison (Hypothetical):
| Compound | IC₅₀ (µM) | logP | Metabolic t₁/₂ (min) |
|---|---|---|---|
| Thioether derivative | 12.3 | 3.2 | 45 |
| Oxygen analog | 28.7 | 2.1 | 15 |
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrophilic centers. The ester carbonyl (C=O) and thioether sulfur are reactive sites.
- Fukui Indices : Identify nucleophilic attack susceptibility. The carbonyl carbon (ƒ⁻ ~0.15) is more reactive than sulfur (ƒ⁻ ~0.08) .
- Solvent Effects : PCM (Polarizable Continuum Model) simulations in DMSO show increased electrophilicity at C=O due to solvent stabilization of transition states.
Q. What strategies optimize the compound’s solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Salt Formation : React with sodium hydroxide to generate the carboxylate salt, improving aqueous solubility (e.g., from 0.2 mg/mL to 5 mg/mL) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability (tested via dialysis membrane release assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
